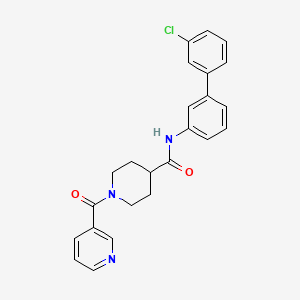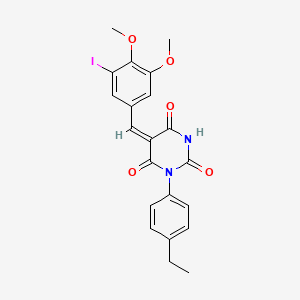
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, commonly known as BPN14770, is a small molecule drug that has shown potential in treating several neurological disorders. It belongs to the class of compounds known as phosphodiesterase 4D (PDE4D) allosteric inhibitors.
作用機序
BPN14770 is a N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide allosteric inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide is an enzyme that breaks down cAMP, which is involved in several cellular processes, including memory formation and learning. By inhibiting N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, BPN14770 increases the levels of cAMP in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, with no significant adverse effects reported.
実験室実験の利点と制限
BPN14770 has several advantages for lab experiments, including its availability as a commercially available compound and its well-established synthesis method. Additionally, BPN14770 has been extensively studied in preclinical models, providing a wealth of data for further research. However, BPN14770 has some limitations, including its relatively low potency and selectivity compared to other N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide inhibitors.
将来の方向性
Several future directions for research on BPN14770 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in patients with neurological disorders are needed to determine the safety and efficacy of BPN14770 in humans. Finally, further optimization of the compound's potency and selectivity may lead to the development of more effective treatments for neurological disorders.
Conclusion
In conclusion, BPN14770 is a small molecule drug that has shown potential in treating several neurological disorders. Its mechanism of action involves the inhibition of N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, leading to increased levels of cAMP in the brain. BPN14770 has been extensively studied in preclinical models and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Further research is needed to determine the safety and efficacy of BPN14770 in humans and to optimize its potency and selectivity for the treatment of neurological disorders.
合成法
The synthesis of BPN14770 involves several steps, including the formation of an amide bond between 3-pyridinecarboxylic acid and 4-piperidinecarboxylic acid, followed by the introduction of a biphenyl group and a chloro group. The final compound is obtained through purification and isolation techniques. The synthesis of BPN14770 has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
BPN14770 has shown potential in treating several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, paving the way for further clinical trials in patients with neurological disorders.
特性
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-7-1-4-18(14-21)19-5-2-8-22(15-19)27-23(29)17-9-12-28(13-10-17)24(30)20-6-3-11-26-16-20/h1-8,11,14-17H,9-10,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDTLNCBBNHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5233460.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)